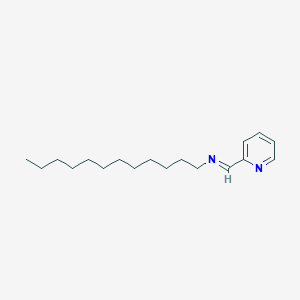

1-Dodecanamine, N-(2-pyridinylmethylene)-

Description

Contextualization of Schiff Bases in Chemical Science

Schiff bases, first reported by Hugo Schiff in 1864, are a fundamental class of organic compounds formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or ketone. researchgate.net The defining characteristic of a Schiff base is the presence of an imine or azomethine functional group (–C=N–). jetir.orgnih.gov This group, with its carbon-nitrogen double bond and a lone pair of electrons on the sp2-hybridized nitrogen atom, is of considerable chemical importance.

In the realm of coordination chemistry, Schiff bases are highly valued as versatile ligands. researchgate.netsemanticscholar.org They are often excellent chelating agents, capable of forming stable complexes with a wide array of metal ions by donating the nitrogen lone pair. The stability and properties of these metal complexes can be readily tuned by modifying the steric and electronic environment of the parent aldehyde and amine. This synthetic flexibility has led to their widespread use as catalysts, intermediates in organic synthesis, and as core components in the development of novel materials. jetir.orgsemanticscholar.orgiipseries.org The coordination of a metal ion to a Schiff base ligand often enhances its intrinsic properties, leading to complexes with significant catalytic activity or specific biological functions. jetir.orgsemanticscholar.org

Rationale for Investigating N-(2-Pyridinylmethylene)-1-dodecanamine: Structure-Property Relationships and Potential

The scientific motivation for investigating 1-Dodecanamine, N-(2-pyridinylmethylene)- stems from its unique hybrid structure, which combines a polar, metal-coordinating headgroup with a nonpolar, long alkyl tail. This molecular architecture is designed to create specific structure-property relationships.

The Pyridyl-Imine Headgroup: The N-(2-pyridinylmethylene) moiety is a well-established bidentate ligand. It coordinates to metal centers through two nitrogen atoms: one from the pyridine (B92270) ring and one from the imine group. lookchem.comresearchgate.net This chelating ability is crucial for forming stable transition metal complexes that can act as catalysts for a variety of organic transformations, including olefin polymerization and hydrogenation, or serve as building blocks for luminescent materials. lookchem.comrsc.orgnih.govacs.org

The Lipophilic Dodecyl Tail: The twelve-carbon alkyl chain (dodecyl group), derived from 1-dodecanamine, introduces significant lipophilicity to the molecule. This long chain influences the compound's physical properties, particularly its solubility in nonpolar organic solvents and its tendency to engage in self-assembly. Such amphiphilic character is a key driver for forming organized structures like micelles or for exhibiting surface activity.

The primary rationale for studying this specific compound is to understand the interplay between these two distinct components. Research aims to elucidate how the long, flexible dodecyl chain modulates the electronic and steric environment of the pyridyl-imine coordinating site and, consequently, the catalytic or physical properties of its corresponding metal complexes. The structure suggests potential applications as a surface-active ligand, where the coordinating group can be anchored at an interface while the alkyl tail extends into a nonpolar phase.

Scope and Research Objectives for the Compound

The investigation of 1-Dodecanamine, N-(2-pyridinylmethylene)- encompasses several key research objectives that are typical for a novel ligand system.

Synthesis and Structural Characterization: The initial and most fundamental objective is the efficient synthesis of the compound, typically via a condensation reaction between 2-pyridinecarboxaldehyde (B72084) and 1-dodecanamine. Comprehensive characterization using modern analytical techniques is essential. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure, and potentially single-crystal X-ray diffraction to determine its three-dimensional arrangement and solid-state packing. lookchem.comfayoum.edu.eg

Coordination Chemistry Studies: A central goal is to explore the ligand's coordination behavior with a range of transition metals (e.g., Pd, Ni, Fe, Cu, Co). lookchem.comresearchgate.netresearchgate.net This involves the synthesis and isolation of its metal complexes and a thorough investigation of their properties, such as coordination geometry, electronic structure, and stability.

Evaluation of Catalytic Potential: Given the known catalytic activity of related pyridyl-imine complexes, a significant objective is to screen the metal complexes of 1-Dodecanamine, N-(2-pyridinylmethylene)- as catalysts. nih.govacs.org Potential applications include important industrial processes like Heck coupling reactions, olefin oligomerization, and polymerization. lookchem.comnih.govfayoum.edu.eg The presence of the dodecyl chain may influence catalyst solubility, stability, and selectivity in these reactions.

Exploration in Materials Science: The amphiphilic nature of the molecule invites research into its self-assembly properties and its potential use in materials science. Objectives include studying its behavior at interfaces and its ability to form ordered supramolecular structures, such as liquid crystals (metallomesogens), when complexed with metal ions.

Historical Trajectories and Foundational Studies of Pyridyl-Imine Ligands

The study of pyridyl-imine ligands is deeply rooted in the broader history of Schiff base coordination chemistry. researchgate.netsemanticscholar.org While early work focused on the fundamental coordination behavior of Schiff bases with various metals, the field of pyridyl-imines gained significant momentum with landmark discoveries in catalysis. nih.govresearchgate.net

A pivotal moment occurred in the late 1990s with the independent discovery by several research groups that iron complexes bearing tridentate pyridine-bis(imine) (PDI) ligands were exceptionally active catalysts for ethylene (B1197577) polymerization. nih.govacs.orgacs.org This breakthrough challenged existing paradigms in polyolefin catalysis, which had been dominated by early transition metals, and ignited a surge of interest in late transition metal complexes supported by pyridyl-imine scaffolds.

Subsequent foundational studies have focused on systematically modifying the pyridyl-imine ligand framework to fine-tune catalytic performance. nih.govresearchgate.net Researchers have explored the effects of altering steric bulk and electronic properties by introducing various substituents on both the pyridine ring and the aryl group attached to the imine nitrogen. These studies established that the ligand architecture plays a critical role in controlling catalyst activity, stability, and the properties of the resulting polymers or oligomers. nih.govacs.org Bidentate pyridyl-imine ligands, such as the core of 1-Dodecanamine, N-(2-pyridinylmethylene)-, have been extensively developed for use in palladium-catalyzed cross-coupling reactions and nickel-catalyzed olefin oligomerization, demonstrating the versatility and importance of this ligand class. lookchem.comfayoum.edu.eg

Data Tables

Table 1: Physicochemical Properties of Reactants

This table summarizes key properties of the precursor compounds used in the synthesis of 1-Dodecanamine, N-(2-pyridinylmethylene)-. Data is sourced from established chemical databases. nih.govnist.gov

| Property | 1-Dodecanamine | 2-Pyridinecarboxaldehyde |

| Synonyms | Laurylamine, 1-Aminododecane | Picolinaldehyde |

| CAS Number | 124-22-1 | 1121-60-4 |

| Molecular Formula | C₁₂H₂₇N | C₆H₅NO |

| Molecular Weight | 185.35 g/mol | 107.11 g/mol |

| Appearance | White crystalline solid / Yellow liquid | Yellow to brown liquid |

| Boiling Point | 259 °C | 181 °C |

| Melting Point | 28-32 °C | 0-2 °C |

| Density | 0.812 g/cm³ | 1.12 g/cm³ |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Table 2: Predicted Physicochemical Properties of 1-Dodecanamine, N-(2-pyridinylmethylene)-

As experimental data for this specific compound is not widely published, this table presents properties predicted by computational models.

| Property | Predicted Value |

| Molecular Formula | C₁₈H₃₀N₂ |

| Molecular Weight | 274.45 g/mol |

| XLogP3 (Lipophilicity) | 6.2 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bond Count | 12 |

| Topological Polar Surface Area | 25.7 Ų |

Properties computed using cheminformatics tools.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-dodecyl-1-pyridin-2-ylmethanimine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2/c1-2-3-4-5-6-7-8-9-10-12-15-19-17-18-14-11-13-16-20-18/h11,13-14,16-17H,2-10,12,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOCXVBEBNUEJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN=CC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458192 | |

| Record name | 1-Dodecanamine, N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477736-32-6 | |

| Record name | 1-Dodecanamine, N-(2-pyridinylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 477736-32-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Kinetics for N 2 Pyridinylmethylene 1 Dodecanamine

Precursor Synthesis and Purification Strategies

The quality and purity of the starting materials are paramount for achieving a high yield and purity of the final Schiff base product.

1-Dodecanamine, also known as laurylamine or dodecylamine, is a primary aliphatic amine with a 12-carbon chain. solubilityofthings.comnih.gov One effective synthetic route is the reduction of 1-azidododecane, which can produce 1-dodecanamine with a yield approaching 97%. atamanchemicals.com It is a versatile compound used as a chemical reagent and an intermediate in research and development. atamanchemicals.com

Physical and Chemical Properties of 1-Dodecanamine:

| Property | Value |

|---|---|

| Appearance | White crystalline solid or yellow liquid nih.govalfa-chemistry.comchemicalbook.com |

| Melting Point | 25-29 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 247-249 °C chemicalbook.comsigmaaldrich.com |

| Solubility in Water | Poor/Insoluble solubilityofthings.comatamanchemicals.comalfa-chemistry.com |

This table is generated based on data from multiple sources. solubilityofthings.comnih.govatamanchemicals.comalfa-chemistry.comchemicalbook.comsigmaaldrich.com

Purification of 1-dodecanamine is crucial to remove impurities such as alkali chlorides and aqueous caustic from its commercial preparation. google.com Standard methods like fractional distillation can be employed. google.com A more advanced, single-step process involves counter-current contact with an aqueous sodium hydroxide (B78521) solution (55-70% by weight) to simultaneously purify and dry the amine, removing water and inorganic impurities. google.com Another strategy for purifying amines involves converting the crude amine into its ammonium (B1175870) salt using an acid like HCl. This salt can be washed with an organic solvent to remove non-basic impurities. Subsequent neutralization with a base regenerates the pure free amine, which can then be extracted. youtube.com For more complex mixtures, protection of the amine group, for instance with a Boc (tert-butyloxycarbonyl) group, allows for purification via silica (B1680970) gel chromatography. The protecting group is then removed to yield the purified amine. youtube.com

2-Pyridinecarboxaldehyde (B72084), or picolinaldehyde, is an aldehyde derivative of pyridine (B92270). chemicalbook.com A common synthetic pathway starts with 2-methylpyridine (B31789) (2-picoline). This involves a chlorination step, for example using trichloroisocyanate in a solvent like chloroform (B151607) or dichloromethane, to form 2-chloromethylpyridine. patsnap.comgoogle.com This intermediate is then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to produce 2-pyridinemethanol (B130429). google.com The final step is the oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde. This oxidation can be carried out using an oxidizing agent like 10% sodium hypochlorite (B82951) solution in the presence of catalysts such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide. google.comgoogle.com

Purification of 2-Pyridinecarboxaldehyde: A robust purification method involves the formation of a bisulfite addition product. chemicalbook.comguidechem.com This is achieved by bubbling sulfur dioxide into an aqueous solution of the crude aldehyde. The resulting precipitate is filtered and then refluxed with hydrochloric acid to regenerate the aldehyde. After neutralization with sodium bicarbonate, the pure 2-pyridinecarboxaldehyde is extracted with a solvent like ether and further purified by distillation under nitrogen. chemicalbook.comguidechem.com

Condensation Reaction Mechanisms and Optimization for Imine Formation

The synthesis of N-(2-pyridinylmethylene)-1-dodecanamine occurs via a condensation reaction between 1-dodecanamine and 2-pyridinecarboxaldehyde. This reaction is characteristic of Schiff base formation, which involves the creation of a carbon-nitrogen double bond (imine). wikipedia.orgacs.org

The general mechanism proceeds in several reversible steps:

Nucleophilic Attack: The nitrogen atom of the primary amine (1-dodecanamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2-pyridinecarboxaldehyde). acs.org

Hemiaminal Formation: This attack leads to the formation of a tetrahedral intermediate called a hemiaminal or carbinolamine. acs.orglibretexts.org

Dehydration: The hemiaminal is then dehydrated to form the imine. This step is typically the rate-limiting step and is acid-catalyzed. Protonation of the hydroxyl group turns it into a good leaving group (water). acs.orglibretexts.org

The entire process is governed by equilibrium, and to drive the reaction towards the product, the water formed is often removed. wikipedia.orgtandfonline.com The reaction rate is sensitive to pH; it is generally fastest around a pH of 5. At lower pH, the amine becomes overly protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the hemiaminal intermediate. libretexts.org

The choice of solvent can significantly influence the rate and yield of Schiff base formation. While traditional methods often employ organic solvents like methanol (B129727) or ethanol (B145695) with refluxing, recent research highlights the advantages of unconventional media. tandfonline.com

Impact of Different Solvents on Imine Synthesis:

| Solvent | Effect | Reference |

|---|---|---|

| Water | Can lead to significant rate accelerations (up to 300-fold compared to organic solvents). The insolubility of the product often simplifies isolation. | tandfonline.com |

| Ethanol | Often used as a conventional solvent, providing good yields for Schiff base condensation. | tandfonline.comresearchgate.net |

| Methanol/Water & Dioxane/Water Mixtures | The formation constant of the Schiff base may decrease as the mole fraction of water increases. | iisc.ac.in |

The use of water as a solvent is considered a "green" alternative, as it is non-toxic and can enhance reaction rates due to enforced hydrophobic interactions and stabilization of the polarized transition state. tandfonline.com However, the effect is complex, as seen in mixed aqueous-organic systems where increasing water content can sometimes hinder formation. iisc.ac.in

Acid catalysis is a fundamental requirement for the dehydration step in imine formation. libretexts.org Beyond this, various other catalytic systems can be employed to enhance reaction efficiency.

Examples of Catalysts for Schiff Base Synthesis:

Metal Complexes: Complexes of metals like copper(II), nickel(II), and iron(II) can act as efficient catalysts. researchgate.netmdpi.com For instance, a study on the synthesis of chalcone (B49325) derivatives utilized Schiff-base metal complexes to achieve yields greater than 90%. mdpi.com

Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation from the reaction mixture. Calcined eggshell (CES), a waste-derived material, has been reported as an effective and eco-friendly heterogeneous catalyst for Schiff base synthesis under solvent-free conditions. researchgate.net

Other Lewis and Brønsted Acids: A range of other catalysts have been successfully used, including dodecatungstosilicic acid/P₂O₅, zinc chloride (ZnCl₂), and magnesium sulfate (B86663) (MgSO₄). researchgate.net

These catalysts function by activating the carbonyl group, facilitating the nucleophilic attack by the amine, and/or promoting the elimination of water.

The formation of a Schiff base is a thermodynamically controlled process, meaning the final product distribution is determined by the relative stabilities of the reactants and products. acs.orgnih.gov The reaction is reversible, and the position of the equilibrium can be influenced by external factors like temperature, pH, and reactant concentrations. nih.gov

The kinetics of the reaction, or the rate at which equilibrium is reached, are also subject to these factors. For example, studies on similar systems have shown that structural features, such as the presence of a phosphate (B84403) group near the reaction center, can dramatically increase the reaction rate. nih.gov The stability of the final imine product can be enhanced by structural features like intramolecular hydrogen bonding. nih.gov

In some systems, kinetic and thermodynamic products can be different. For instance, in a dynamic library of imines, one imine might form faster (the kinetic product), while another, more stable imine, predominates after the system reaches equilibrium (the thermodynamic product). nih.gov The presence of external agents like surfactants or host molecules can also modulate the kinetic and thermodynamic landscape of the reaction, for example, by stabilizing the transition state or selectively sequestering a particular product. nih.govresearchgate.net Exothermic reactions, which release heat, generally result in more stable complexes. researchgate.net

Green Chemistry Principles in N-(2-Pyridinylmethylene)-1-dodecanamine Synthesis

The application of green chemistry principles to the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine focuses on creating efficient, safe, and environmentally benign processes. unibo.it Key strategies include the use of alternative energy sources like microwaves, eliminating solvents, and employing mechanical energy to drive reactions. These approaches not only minimize the environmental footprint but often lead to higher yields and purity.

Solvent-Free Synthesis

Solvent-free synthesis represents a significant advancement in green chemistry by eliminating the need for potentially hazardous and volatile organic compounds. For the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine, this typically involves the direct reaction of equimolar amounts of 2-pyridinecarboxaldehyde and 1-dodecanamine. The reaction can be initiated by simple mixing and heating or by using a catalyst. The absence of a solvent simplifies the work-up procedure, as the product can often be isolated directly, and reduces waste, aligning with the goals of atom economy and environmental responsibility. Some solvent-free methods may also incorporate microwave irradiation to expedite the reaction. organic-chemistry.org

Table 1: Representative Data for Solvent-Free Schiff Base Synthesis

| Reactants | Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde + Aromatic Amine | Cashew Shell Extract | Microwave (600 W) | 80-120 s | Good to Excellent | [] |

| Vanillin (B372448) + L-valine | Potassium Hydroxide | Grinding | ~45 min | 90.7% | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, from hours to mere minutes, along with improved yields and cleaner reaction profiles. nih.govdergipark.org.tr In the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine, microwave irradiation provides rapid and uniform heating of the reactants, often in the presence of a polar solvent like ethanol or even in a solvent-free environment. organic-chemistry.orgresearchgate.net The reaction involves mixing 2-pyridinecarboxaldehyde and 1-dodecanamine, which is then subjected to microwave irradiation at a specific power and temperature. dergipark.org.tr This method's efficiency stems from the direct coupling of microwave energy with the molecules in the reaction mixture, leading to a significant acceleration of the condensation reaction. researchgate.net

Table 2: Example Conditions for Microwave-Assisted Imine Synthesis

| Reactants | Solvent/Conditions | Power | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Heterocyclic Amine + Aldehyde | DMF | - | 150 °C | 8 min | 68-82% | nih.gov |

| 2-Pyridinecarboxaldehyde + p-Toluidine | Methanol | - | Room Temp (Stirring) | 2.5 h | 61% | |

| Imidazo[1,5-a]pyridine + Iodoethane | Acetonitrile | - | 155 °C | 50 min | 41-48% | mdpi.com |

| 3-Bromomethyl-2-chloroquinolines + Phenylenediamine | - | 150 W | - | 5 min | 92-97% | nih.gov |

Mechanochemical Synthesis

Mechanochemistry utilizes mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of any solvent. This technique is highly aligned with green chemistry principles. The synthesis of N-(2-pyridinylmethylene)-1-dodecanamine via mechanochemistry would involve placing solid 2-pyridinecarboxaldehyde and 1-dodecanamine into a mortar or a ball mill and grinding them together. The mechanical energy breaks down the crystal lattices and creates fresh surfaces for the reactants to interact, leading to the formation of the imine bond. This solvent-free method is not only environmentally friendly but also highly efficient, often resulting in high yields of pure product with minimal work-up required. researchgate.net

Research on the mechanochemical synthesis of a Schiff base from vanillin and an amino acid demonstrated the formation of a yellow solid powder product in high yield after approximately 45 minutes of continuous grinding. researchgate.net This serves as a strong model for the potential application of this technique to the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine.

Purification and Isolation Techniques

The final step in the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine is its purification and isolation to obtain a compound of high purity. The choice of method depends on the physical properties of the Schiff base and the nature of any impurities.

Recrystallization : This is the most common method for purifying solid organic compounds. The crude N-(2-pyridinylmethylene)-1-dodecanamine product is dissolved in a minimum amount of a suitable hot solvent, such as ethanol or methanol. As the solution cools, the solubility of the Schiff base decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration.

Column Chromatography : If recrystallization is ineffective, particularly for removing impurities with similar solubility, column chromatography is employed. The crude product is dissolved in a small amount of solvent and loaded onto a column packed with a stationary phase like silica gel or alumina. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases. The fractions containing the pure product are collected, and the solvent is evaporated.

Washing/Trituration : A simpler purification can sometimes be achieved by washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, washing with a non-polar solvent like n-hexane can remove unreacted starting materials. nih.gov Trituration, the process of grinding the solid in a small amount of solvent, can also be effective. nih.gov A mixture of petroleum ether and diethyl ether has been used for washing similar compounds. mdpi.com

The purity of the isolated N-(2-pyridinylmethylene)-1-dodecanamine is typically confirmed using analytical techniques such as melting point determination, infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Spectroscopic and Crystallographic Investigations of N 2 Pyridinylmethylene 1 Dodecanamine Structure

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of N-(2-pyridinylmethylene)-1-dodecanamine in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a detailed picture of the molecule's framework can be assembled.

¹H and ¹³C NMR Techniques

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(2-pyridinylmethylene)-1-dodecanamine is expected to exhibit characteristic signals for the pyridinyl, imine, and dodecyl moieties. The protons on the pyridine (B92270) ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The imine proton (-CH=N-) is anticipated to resonate as a singlet in the range of δ 8.0-8.5 ppm. The long dodecyl chain will show a complex set of signals in the aliphatic region (δ 0.8-3.5 ppm), with the terminal methyl group appearing as a triplet around δ 0.8-0.9 ppm and the methylene (B1212753) groups resonating at various chemical shifts. The methylene group adjacent to the imine nitrogen (N-CH₂-) is expected to be deshielded and appear further downfield compared to the other methylene groups of the alkyl chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbon atoms of the pyridine ring are expected to have signals in the aromatic region (δ 120-150 ppm). The imine carbon (-CH=N-) is a key diagnostic peak, typically appearing in the δ 160-170 ppm range. The numerous carbon atoms of the dodecyl chain will be observed in the aliphatic region (δ 14-60 ppm). The chemical shifts of the individual methylene carbons can often be resolved, providing detailed information about the alkyl chain.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Pyridinyl-H | 7.0 - 8.5 | 120 - 150 |

| Imine-H (-CH=N-) | 8.0 - 8.5 | 160 - 170 |

| Dodecyl-CH₃ | 0.8 - 0.9 (triplet) | ~14 |

| Dodecyl-(CH₂)n- | 1.2 - 1.6 | 22 - 32 |

| Dodecyl-N-CH₂- | ~3.5 (triplet) | ~60 |

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For N-(2-pyridinylmethylene)-1-dodecanamine, COSY would show correlations between adjacent protons on the pyridine ring and between neighboring methylene protons in the dodecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the imine proton signal would correlate with the imine carbon signal.

Solid-State NMR Characterization

While solution NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) can offer insights into the structure and dynamics in the solid phase. For molecules with long alkyl chains like N-(2-pyridinylmethylene)-1-dodecanamine, ssNMR can be particularly informative about the packing and conformation of these chains in the crystalline or amorphous solid state. rsc.org Techniques such as Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solids. nih.gov ¹³C CP/MAS could reveal information about the polymorphism and the packing of the dodecyl chains, which can be influenced by intermolecular interactions. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and torsional angles.

Bond Lengths and Angles Determination

The core of the molecule consists of the pyridine ring and the imine (C=N) bond. In similar structures, the imine group is often found to be nearly coplanar with the pyridine ring, facilitating electronic conjugation. nih.gov The C=N double bond length in such Schiff bases typically ranges from 1.266 to 1.306 Å. cmu.edu For instance, in (pyridin-2-ylmethylidene)(triphenylmethyl)amine, the C=N bond length is reported as 1.268(4) Å and 1.273(4) Å for two independent molecules in the asymmetric unit. nih.gov The bond angle associated with the imine carbon (e.g., C-C=N) is generally close to the ideal sp² hybridized value of 120°, with a reported value of 118.5(2)° in one related compound. nih.gov

The long dodecyl chain introduces conformational flexibility. The bond lengths and angles within the alkyl chain are expected to conform to standard values for sp³ hybridized carbon atoms: approximately 1.54 Å for C-C bonds and 109.5° for C-C-C angles. The linkage between the imine nitrogen and the first carbon of the dodecyl chain (N-C) would be a typical single bond.

A representative table of expected bond parameters is provided below, based on data from analogous structures. nih.govcmu.eduresearchgate.net

Table 1: Representative Bond Lengths and Angles for N-(2-Pyridinylmethylene) Schiff Bases

| Bond | Typical Length (Å) | Angle | Typical Angle (°) |

|---|---|---|---|

| C=N (Imine) | 1.27 - 1.30 | Py-C-N (Imine) | ~118 - 122 |

| N-C (Alkyl) | ~1.47 | C=N-C (Alkyl) | ~117 - 123 |

| C-C (Pyridine) | 1.38 - 1.40 | C-C-C (Alkyl Chain) | ~109.5 |

| C-N (Pyridine) | 1.34 - 1.35 |

Vibrational Spectroscopy (FT-IR and Raman)

For N-(2-pyridinylmethylene)-1-dodecanamine, the spectra would be characterized by vibrations from the pyridine ring, the imine linkage, and the long alkyl chain. The C-H stretching vibrations of the dodecyl group's CH₂ and CH₃ units are expected in the 2850-2960 cm⁻¹ region. Vibrations associated with the pyridine ring, including C-H and C=C/C=N ring stretching, typically appear in the 1400-1600 cm⁻¹ region. elixirpublishers.comresearchgate.net

The most diagnostic feature in the vibrational spectrum of a Schiff base is the stretching vibration of the imine group (νC=N). This bond typically gives rise to a strong absorption band in the FT-IR spectrum. For Schiff bases, this band is generally observed in the region of 1600-1690 cm⁻¹. researchgate.netnih.gov In Schiff bases containing a pyridine ring, this vibration is often located around 1630-1650 cm⁻¹. The conjugation of the imine with the aromatic pyridine ring can influence the exact position of this band. In some cases, this band might shift to lower wavenumbers upon coordination with a metal ion, indicating the involvement of the imine nitrogen in bonding. nih.gov

The fingerprint region of an IR spectrum, typically below 1500 cm⁻¹, contains a complex series of absorption bands that are unique to a particular molecule. This region is rich with bending vibrations (scissoring, wagging, twisting, rocking) of the CH₂, CH₃, and C-H groups, as well as C-C and C-N single bond stretching vibrations. msu.edu

For N-(2-pyridinylmethylene)-1-dodecanamine, this region would be crowded. Key expected vibrations include:

Pyridine Ring Bending: Multiple bands corresponding to in-plane and out-of-plane bending of the pyridine ring C-H bonds.

Alkyl Chain Vibrations: Complex absorptions from the bending and rocking of the numerous CH₂ groups in the dodecyl chain.

C-N Stretching: The stretching vibration of the C-N single bond between the imine nitrogen and the dodecyl chain is expected in the 1000-1250 cm⁻¹ range for aliphatic amines. msu.edu

Pyridine Ring Breathing: A characteristic mode for the pyridine ring itself.

The unique pattern of peaks in this region serves as a definitive identifier for the compound.

Table 2: Summary of Key Vibrational Modes for Pyridine Schiff Bases

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | FT-IR, Raman |

| C=N Stretch (Imine) | 1630 - 1650 | FT-IR (Strong), Raman |

| C=C/C=N Stretch (Pyridine Ring) | 1400 - 1600 | FT-IR, Raman |

| C-N Stretch (Alkyl-Imine) | 1000 - 1250 | FT-IR |

| Fingerprint Region (Bending, etc.) | < 1500 | FT-IR, Raman (Complex) |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. nih.gov For N-(2-pyridinylmethylene)-1-dodecanamine (C₁₈H₃₀N₂), the exact mass can be calculated and compared with the experimental value obtained from HRMS to confirm its identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem MS (MS/MS), the molecule breaks apart in predictable ways. For long-chain alkyl pyridine Schiff bases, fragmentation is often initiated by radical-induced cleavage of the alkyl chain. acs.orgnih.gov

Common fragmentation pathways for this class of compounds include:

α-Cleavage: The bond between the first and second carbon of the dodecyl chain (α to the imine nitrogen) can break. This is a common fragmentation pathway for amines. libretexts.org

McLafferty-type Rearrangements: If applicable, this can lead to characteristic neutral losses.

Cleavage of the Alkyl Chain: A series of fragment ions separated by 14 mass units (corresponding to CH₂ groups) can be observed, which helps in identifying the structure of the long alkyl chain. acs.org

Pyridine Ring Fragmentation: The pyridine head group itself can produce characteristic ions. A prominent fragment would be the pyridinylmethylene cation or related species. Studies on similar derivatives often show ions corresponding to the pyridine-containing part of the molecule. researchgate.net

The molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Due to the presence of two nitrogen atoms, the molecular weight is an even number, consistent with the nitrogen rule.

Table 3: Predicted Key Fragments in Mass Spectrometry

| Fragment Description | Plausible m/z | Fragmentation Process |

|---|---|---|

| Molecular Ion [M]⁺ | 274.24 | Parent Ion |

| Pyridinylmethylene Cation [C₆H₆N]⁺ | 92.05 | Cleavage of C=N bond |

| Tropylium-like ion [C₇H₇]⁺ | 91.05 | Rearrangement of pyridine ring |

| Loss of C₁₁H₂₃ radical | 119.08 | α-cleavage at the alkyl chain |

Electronic Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of a Schiff base like N-(2-pyridinylmethylene)-1-dodecanamine is typically characterized by two main types of electronic transitions. nih.gov

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions and occur at shorter wavelengths (higher energy). For aromatic and conjugated systems like the pyridine-imine moiety, these bands are expected in the 250-300 nm range. nih.govnih.gov

n → π* Transitions: These are lower-energy, lower-intensity transitions resulting from the excitation of an electron from a non-bonding orbital (the lone pair on the imine nitrogen) to a π* antibonding orbital. These absorptions occur at longer wavelengths, often above 300 nm, and can sometimes extend into the visible region. nih.govmdpi.com

For a related pyridine-tagged Schiff base, absorption bands were observed at 268 nm (assigned to π → π) and 391 nm (assigned to n → π). nih.gov The solvent can influence the position of these peaks; polar solvents can cause shifts in the absorption maxima. The long dodecyl chain is a chromophore-inactive saturated group and is not expected to contribute directly to the UV-Vis absorption bands, but it ensures solubility in various organic solvents.

Table 4: Typical Electronic Transitions for Pyridine Schiff Bases

| Transition | Typical Wavelength Range (nm) | Associated Orbitals | Relative Intensity |

|---|---|---|---|

| π → π | 250 - 300 | π (Pyridine, Imine) → π (Imine) | High |

| n → π | 320 - 400 | n (Imine Nitrogen) → π (Imine) | Low |

Coordination Chemistry of N 2 Pyridinylmethylene 1 Dodecanamine As a Ligand

Ligand Design and Denticity Considerations

The coordination behavior of N-(2-pyridinylmethylene)-1-dodecanamine is primarily dictated by the arrangement of its nitrogen donor atoms.

N-(2-pyridinylmethylene)-1-dodecanamine typically functions as a bidentate chelating agent, coordinating to a metal center through the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the imine group. researchgate.netnih.govnih.gov This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. The geometry of the resulting complex is influenced by the metal ion's preferred coordination number and geometry. For instance, with a metal like copper(II), this bidentate coordination can lead to square-planar or distorted square-pyramidal geometries, where other ligands like halides or solvent molecules occupy the remaining coordination sites. researchgate.net Similarly, Ru(II) can form stable octahedral complexes with three molecules of a bidentate ligand, resulting in a 3:1 ligand-to-metal ratio. nih.govnih.gov

The electronic properties of the pyridyl and imine nitrogens are crucial. The pyridine nitrogen is a classic σ-donor, while the imine nitrogen also contributes electron density to the metal center. The stability of these complexes is often high due to the chelate effect.

While the fundamental coordination mode is bidentate, the ligand framework can be part of more complex coordination spheres. The term "denticity" in this context can be expanded by considering the entire ligand assembly around a metal ion. The dodecyl chain, while typically considered non-coordinating, could be functionalized with additional donor groups to create a multidentate ligand. However, focusing on the title compound as synthesized, higher coordination numbers are achieved through the inclusion of ancillary or co-ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-(2-pyridinylmethylene)-1-dodecanamine generally involves a straightforward reaction between the ligand and a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). jocpr.comnih.gov The resulting complexes can be characterized by a range of spectroscopic and analytical techniques.

Complexes of N-(2-pyridinylmethylene)-1-dodecanamine with various transition metals have been explored, drawing parallels from the extensive research on similar pyridinylimine Schiff bases. researchgate.netjocpr.comnih.gov

Copper(II) : Cu(II) complexes are readily formed. X-ray crystallography on analogous systems reveals that the copper center can adopt distorted square-pyramidal geometries. For example, a complex with a similar bidentate Schiff base, [CuCl₂(C₁₂H₁₀N₂)(H₂O)], showed the two nitrogen atoms of the ligand, a chloride ion, and a water molecule forming the base of the pyramid, with another chloride at the apex. researchgate.net

Nickel(II) : Ni(II) complexes with related ligands have been synthesized and characterized. rsc.orgresearchgate.net Depending on the co-ligands, geometries can range from square planar to octahedral.

Zinc(II) : Zinc(II) complexes with pyridinylimine ligands often exhibit tetrahedral geometry. researchgate.netnih.gov For instance, a monomeric Zn(II) complex with a related ligand showed a distorted tetrahedral geometry around the zinc center. researchgate.net

Iron(II), Cobalt(II) : Complexes with Fe(II) and Co(II) have also been prepared. Magnetic moment studies and UV-Visible spectroscopy are key techniques used to suggest the geometry of these complexes, which is often octahedral for Schiff bases derived from salicylaldehyde (B1680747) and an amine. jocpr.comrsc.org

The characterization of these complexes relies heavily on techniques like Fourier Transform Infrared (FTIR) spectroscopy, where a shift in the C=N (imine) stretching frequency upon coordination is a key indicator of complex formation. UV-Vis spectroscopy reveals information about the electronic transitions within the complex, which helps in determining the coordination geometry. jocpr.com

| Metal Ion | Typical Geometry | Characterization Highlights | Reference |

|---|---|---|---|

| Copper(II) | Distorted Square-Pyramidal | Five-coordinate geometry observed in X-ray structures. researchgate.net | researchgate.net |

| Zinc(II) | Distorted Tetrahedral | Monomeric complexes with tetrahedral coordination around the Zn center. researchgate.net | researchgate.net |

| Iron(II) | Octahedral | Magnetic moment values suggest octahedral geometry. jocpr.com | jocpr.com |

| Nickel(II) | Square Planar / Octahedral | Stoichiometry and stereochemistry studied by NMR and X-ray analysis. rsc.org | rsc.org |

| Cobalt(II) | Octahedral | ML and ML2 stoichiometry isolated and studied. rsc.org | rsc.org |

Ligands containing soft nitrogen donors in an aromatic system are of significant interest for the selective complexation of actinides over lanthanides, a crucial aspect of nuclear waste reprocessing. mdpi.com The interaction between such ligands and f-block elements is driven by the donor-acceptor abilities of the actinide 5f/6d or lanthanide 4f/5d orbitals. mdpi.com

The coordination chemistry of pyridinylimine ligands extends to main group metals. For instance, complexes of tin(II) with a triazole-based ligand containing a pyridyl group have been synthesized and proposed to have a tetrahedral geometry. nih.gov More complex structures have also been observed, such as a hexameric magnesium complex formed via the reductive activation of a pyridine derivative. nih.gov In this structure, the pyridyl groups act as linear linkers between magnesium centers. nih.gov These examples suggest that N-(2-pyridinylmethylene)-1-dodecanamine could form stable complexes with main group elements like Sn, Mg, or K, potentially leading to interesting structural motifs, including coordination polymers or macrocyclic assemblies. nih.govicm.edu.pl

Structural Elucidation of Metal Complexes

The structural characterization of metal complexes formed with N-(2-pyridinylmethylene)-1-dodecanamine is crucial for understanding their chemical properties and potential applications. The ligand, a Schiff base derived from pyridine-2-carboxaldehyde and a long-chain primary amine, typically acts as a bidentate chelating agent. Coordination occurs through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine (azomethine) group, forming a stable five-membered chelate ring with the metal center.

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. Although a crystal structure for a complex of N-(2-pyridinylmethylene)-1-dodecanamine itself is not prominently available, analysis of analogous structures provides significant insight.

For related N-(2-pyridinylmethylene)-R ligands, the resulting metal complexes exhibit various coordination geometries depending on the metal ion, its oxidation state, and the other ligands present. Common geometries include square-planar, tetrahedral, and octahedral.

Square-Planar Geometry: Often observed for d⁸ metal ions like Palladium(II) and Nickel(II). For instance, PdCl₂ complexes with imines derived from 2-pyridinealdehyde and 1-phenylethylamine (B125046) show a cis-chelated ligand and a nearly square-planar coordination geometry. researchgate.net

Tetrahedral Geometry: Typically formed with d¹⁰ ions such as Zinc(II). Monomeric Zn(II) complexes with related pyridinylmethylamine ligands have been found to adopt a distorted tetrahedral geometry. researchgate.net

Octahedral Geometry: Common for many transition metals, including Iron(II), Ruthenium(II), Cobalt(II), and Nickel(II), where two ligand molecules and two other monodentate ligands (or one bidentate ligand) coordinate to the metal center. rsc.orgnih.govnih.gov For example, the [L₅Fe(II)Cl]BPh₄ complex, where L₅ is a tetradentate pyridylamine ligand, features Fe(II)-N bond lengths around 2.2 Å, which is characteristic of high-spin Fe(II) in an octahedral environment. nih.gov

The long dodecyl chain in N-(2-pyridinylmethylene)-1-dodecanamine is a significant feature. While it is not directly involved in coordination, its steric bulk and lipophilicity can influence the crystal packing of the complexes, potentially leading to layered structures or other unique solid-state arrangements.

Table 1: Representative Crystallographic Data for Analogous Pyridinylimine Metal Complexes

| Complex | Metal Ion | Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Pd(N-2-pyridylmethylidene-1-phenylethylamine)Cl₂] | Pd(II) | Square-Planar | Pd-N(py): ~2.020, Pd-N(imine): ~2.034 | researchgate.net |

| [Zn(N-methyl-N-((pyridine-2-yl)methyl)benzeneamine)Cl₂] | Zn(II) | Distorted Tetrahedral | Not specified | researchgate.net |

| [Ni₂(L)₃·4ClO₄·2CH₃CN] (L = 1,2-bis(pyridin-2-ylmethylene)hydrazine) | Ni(II) | Octahedral | Ni-Ni distance: 3.794 | dntb.gov.ua |

| [Fe(L⁵)Cl]BPh₄ (L⁵ = N,N,N'-tris(2-pyridylmethyl)-N'-methyl-ethane-1,2-diamine) | Fe(II) | High-Spin Octahedral | Fe-N: ~2.2 | nih.gov |

Spectroscopic Signatures of Coordination (NMR, IR, UV-Vis)

Spectroscopic methods are essential for characterizing the complexes, particularly in solution.

Infrared (IR) Spectroscopy IR spectroscopy is a powerful tool for confirming the coordination of the Schiff base ligand. The most diagnostic vibration is the azomethine (C=N) stretch. In the free N-(2-pyridinylmethylene)-1-dodecanamine ligand, this band appears at a characteristic frequency. Upon coordination to a metal ion, the electron density in the C=N bond is altered, typically resulting in a shift of this band to a lower frequency (wavenumber). nih.gov This shift is considered definitive evidence of the imine nitrogen's involvement in the coordination. Other bands, such as those associated with pyridine ring vibrations, may also shift upon complexation.

Table 2: Typical IR Spectroscopic Data for Pyridinylimine Ligands and Complexes

| Compound Type | Key Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Free Schiff Base Ligand | ν(C=N) | ~1617 | nih.gov |

| Metal Complex | ν(C=N) | Shift to lower frequency (e.g., ~1600) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. Upon coordination, the chemical shifts of the protons and carbons of the ligand are affected. The protons on the pyridine ring and the imine (CH=N) proton are particularly sensitive, typically showing a downfield shift due to the deshielding effect of the metal ion. researchgate.net The long dodecyl chain's signals would likely be less affected, except for the methylene (B1212753) group adjacent to the imine nitrogen.

For paramagnetic complexes (e.g., with high-spin Co(II), Ni(II), or Fe(II)), NMR spectra are more complex. The unpaired electrons on the metal cause very large chemical shifts (hyperfine shifts) and significant broadening of the signals. nih.govmarquette.edu However, these spectra can provide valuable information about the electronic structure and magnetic properties of the complex. escholarship.org

Table 3: Expected ¹H NMR Chemical Shift Changes Upon Coordination

| Proton | Expected Shift upon Coordination (Diamagnetic) | Reference |

|---|---|---|

| Imine (CH=N) | Downfield shift | nih.gov |

| Pyridine H-6 (ortho to N) | Downfield shift | researchgate.net |

| Alkyl CH₂ (adjacent to N) | Downfield shift | osti.gov |

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy reveals information about the electronic transitions within the complex. The free Schiff base ligand typically exhibits high-intensity absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the pyridine ring and the azomethine group. researchgate.net Upon complexation, new, often lower-intensity, bands can appear in the visible region. These are generally assigned to two types of transitions:

d-d Transitions: These involve the promotion of an electron between the d-orbitals of the metal center. Their energy and intensity are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral).

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These involve the transfer of an electron from a metal-based orbital to a ligand-based orbital. researchgate.net These bands are typically more intense than d-d transitions.

Magnetic and Electronic Properties of Metal Complexes

The magnetic and electronic properties of complexes with N-(2-pyridinylmethylene)-1-dodecanamine are determined primarily by the identity of the central metal ion and its coordination environment.

The electronic configuration of the metal ion dictates the magnetic behavior:

Diamagnetic Complexes: Metal ions with a d¹⁰ electronic configuration, such as Zn(II), have no unpaired electrons and are therefore diamagnetic. researchgate.net

Paramagnetic Complexes: Metal ions with unpaired d-electrons are paramagnetic. The magnitude of the magnetic moment can provide information about the number of unpaired electrons and the spin state (high-spin vs. low-spin) of the metal ion. For example:

Cu(II) (d⁹): Typically has one unpaired electron, resulting in paramagnetic complexes. rsc.org

Ni(II) (d⁸): Can be diamagnetic (in square-planar geometry) or paramagnetic with two unpaired electrons (in octahedral or tetrahedral geometries). rsc.org

Co(II) (d⁷): In an octahedral environment, it is usually high-spin with three unpaired electrons and exhibits paramagnetism. rsc.org

Mn(II) (d⁵): High-spin complexes are common, with five unpaired electrons leading to strong paramagnetism. rsc.org

Variable-temperature magnetic susceptibility measurements can reveal further details, such as magnetic interactions (ferromagnetic or antiferromagnetic) in polynuclear complexes. rsc.org

Table 4: Expected Magnetic Properties for Metal Complexes of N-(2-pyridinylmethylene)-1-dodecanamine

| Metal Ion | Typical Geometry | d-Electron Count | Expected Magnetic Behavior | Reference |

|---|---|---|---|---|

| Cu(II) | Square Pyramidal / Distorted Octahedral | d⁹ | Paramagnetic (1 unpaired e⁻) | rsc.org |

| Ni(II) | Octahedral | d⁸ | Paramagnetic (2 unpaired e⁻) | rsc.org |

| Co(II) | Octahedral | d⁷ | Paramagnetic (3 unpaired e⁻, high-spin) | rsc.org |

| Mn(II) | Octahedral | d⁵ | Paramagnetic (5 unpaired e⁻, high-spin) | rsc.org |

| Zn(II) | Tetrahedral | d¹⁰ | Diamagnetic | researchgate.net |

Reactivity and Stability of N-(2-pyridinylmethylene)-1-dodecanamine Metal Complexes

The reactivity of these complexes is centered around both the metal center and the ligand framework.

Stability: The chelate effect, resulting from the bidentate coordination of the ligand, generally imparts significant thermodynamic stability to the complexes. The stability in solution can be monitored over time using spectroscopic techniques like UV-Vis and NMR. Studies on related Ru(II) complexes have shown them to be stable in solution for extended periods, indicating robust metal-ligand bonds. nih.gov The long dodecyl chain is expected to enhance the solubility of the complexes in non-polar organic solvents and could also provide a lipophilic shield, potentially increasing their stability towards hydrolysis.

Reactivity:

Ligand-Centered Reactivity: The imine bond (C=N) is a potential site for reactivity. It can be susceptible to hydrolysis (cleavage by water) to regenerate the parent aldehyde and amine, although coordination to a metal ion often enhances its stability against such reactions.

Metal-Centered Reactivity: The complexes can participate in various reactions involving the metal center. Many pyridinylimine and pyridylalkylamine complexes are investigated for their catalytic activity. researchgate.net For instance, they have been used as catalysts in C-C coupling reactions (e.g., Suzuki-Miyaura), polymerizations, and hydrogenation reactions. researchgate.netresearchgate.netweizmann.ac.il The specific reactivity is highly dependent on the choice of metal. For example, Fe(II) imido complexes have been shown to engage in nucleophilic reactions and catalytic transformations like the guanylation of carbodiimides. nih.gov The N-(2-pyridinylmethylene)-1-dodecanamine ligand framework could be used to design new catalysts where the dodecyl chain helps to tune solubility and substrate access to the catalytic site.

Computational and Theoretical Studies on N 2 Pyridinylmethylene 1 Dodecanamine and Its Complexes

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 1-Dodecanamine, N-(2-pyridinylmethylene)-. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, providing deep insights into its chemical nature.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), the calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found. researchgate.net This process yields important data on bond lengths, bond angles, and dihedral angles.

For 1-Dodecanamine, N-(2-pyridinylmethylene)-, the key structural features of interest would be the planarity of the pyridine-imine (C=N) moiety and the conformation of the long dodecyl chain. The imine bond (C=N) length is a critical parameter, and for similar Schiff bases, it is typically found to be around 1.27-1.30 Å. nih.gov The electronic structure analysis would reveal the distribution of electron density across the molecule, highlighting the electronegative nitrogen atoms of the pyridine (B92270) ring and the imine group as potential sites for coordination with metal ions. nsps.org.ng

Table 1: Illustrative Optimized Geometrical Parameters for a Related Schiff Base Complex (Note: The following data is for the [Ni(AD1Me)] complex, a Schiff base derived from 2,2-dimethyl-1,3-propanediamine, and is provided for illustrative purposes.)

| Parameter | Bond Length (Å) |

| C=N | 1.293 (6) |

| C=N | 1.275 (8) |

| Source: Adapted from a study on a Ni(II) Schiff base complex. nih.gov |

Computational methods can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

IR Frequencies: The calculation of vibrational frequencies helps in the assignment of bands in an experimental infrared (IR) spectrum. For 1-Dodecanamine, N-(2-pyridinylmethylene)-, a key vibrational mode would be the C=N stretching frequency of the imine group, which is characteristic of Schiff bases and typically appears in the 1619-1625 cm⁻¹ region in theoretical spectra. researchgate.net

NMR Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical values, when compared to experimental data, can confirm the molecular structure. The proton of the azomethine group (CH=N) is particularly diagnostic in the ¹H NMR spectrum.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis). This method provides information about the electronic transitions between molecular orbitals. For Schiff bases, transitions are often of the π→π* and n→π* type, originating from the aromatic ring and the imine group. nsps.org.ng For instance, in a related Schiff base, a major band observed around 278–280 nm was attributed to the π→π* transition of the imine group. nsps.org.ng

Table 2: Illustrative Spectroscopic Data for Related Schiff Bases (Note: This data is from different Schiff base studies and is for illustrative purposes only.)

| Spectroscopic Feature | Predicted/Observed Range | Reference Compound Type |

| IR C=N Stretch (cm⁻¹) | 1619 - 1625 | p-chloro aniline (B41778) and p-amino toluene (B28343) Schiff bases researchgate.net |

| UV-Vis π→π* (nm) | 278 - 280 | (E)-N-(4-bromophenyl)-1-(2,6-dichlorophenyl)methanimine nsps.org.ng |

| ¹H NMR Azomethine (ppm) | 8.3 - 8.6 | Schiff base from 2-pyridinecarboxaldehyde (B72084) and 1,2-diaminocyclohexane |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. nsps.org.ng For 1-Dodecanamine, N-(2-pyridinylmethylene)-, the HOMO would likely be localized on the electron-rich pyridine ring and the dodecyl chain, while the LUMO would be centered on the electron-deficient imine bond and pyridine ring. This distribution determines the molecule's behavior as an electron donor or acceptor in reactions and complex formation.

Table 3: Illustrative Frontier Molecular Orbital Energies for a Related Schiff Base (Note: The following data is for (E)-N-(4-bromophenyl)-1-(2,6-dichlorophenyl)methanimine (S1) and is provided for illustrative purposes.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.99 |

| LUMO | -3.18 |

| Energy Gap (ΔE) | 2.81 |

| Source: Adapted from a DFT study on a Schiff base. nsps.org.ng |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their motion and conformational flexibility. acs.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular behavior over time. nih.govnih.gov

For a molecule like 1-Dodecanamine, N-(2-pyridinylmethylene)-, which possesses a long, flexible dodecyl chain, MD simulations are essential for exploring its accessible conformations. The simulation would reveal how the alkyl chain folds and moves in different environments, which is crucial for understanding its interactions with other molecules or surfaces. The pyridine-imine head group is expected to be relatively rigid, while the dodecyl tail will exhibit significant conformational freedom.

Structure-Reactivity Relationships from Computational Data

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the structure-reactivity relationships of N-(2-pyridinylmethylene)-1-dodecanamine and its analogs. These theoretical investigations help in understanding how the electronic and structural features of the molecule influence its chemical behavior.

The reactivity of Schiff bases, including N-(2-pyridinylmethylene)-1-dodecanamine, is largely dictated by the electron distribution around the azomethine (-CH=N-) group and the pyridine nitrogen. rsc.orgresearchgate.net DFT calculations can map the electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) to predict sites susceptible to electrophilic or nucleophilic attack. For pyridine-containing Schiff bases, the nitrogen atom of the pyridine ring and the imine nitrogen are key sites for interaction. researchgate.netorientjchem.org The long dodecyl chain in N-(2-pyridinylmethylene)-1-dodecanamine is primarily an electron-donating alkyl group, which can influence the electron density on the imine nitrogen, thereby modulating its basicity and nucleophilicity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, often informed by computational data, establish correlations between molecular descriptors and the compound's activity or properties. rsc.org For instance, the energies of HOMO and LUMO are crucial descriptors. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net In related pyridine Schiff bases, substitutions on the pyridine or phenyl rings have been shown to alter these energy gaps, thereby tuning the molecule's reactivity. rsc.org While specific data for the dodecyl derivative is not available, it is expected that the electron-donating nature of the dodecyl group would raise the HOMO energy level, potentially making the molecule more reactive towards electrophiles.

Furthermore, computational models can predict bond lengths and angles with high accuracy, which correlate with bond strength and reactivity. researchgate.net For example, a longer C=N imine bond might indicate a weaker bond and a higher susceptibility to hydrolysis or reduction. The planarity of the molecule, which can be assessed computationally, also plays a role in its reactivity and coordination ability. The pyridine ring and the imine group tend to be coplanar to maximize conjugation, and the bulky dodecyl group may introduce steric effects that influence this planarity.

Predictive Modeling of Coordination Behavior and Selectivity

Computational modeling is a powerful tool for predicting the coordination behavior of ligands like N-(2-pyridinylmethylene)-1-dodecanamine with various metal ions. These models can forecast the geometry of the resulting metal complexes, their stability, and their selectivity for different metals.

N-(2-pyridinylmethylene)-1-dodecanamine acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the imine group, forming a stable five-membered chelate ring. researchgate.netnih.gov DFT calculations can be used to model the structures of these complexes and determine their preferred coordination geometries (e.g., tetrahedral, square planar, or octahedral), depending on the metal ion and other ligands present. nih.gov

Predictive models can also estimate the binding energies between the ligand and different metal ions, providing a quantitative measure of complex stability and selectivity. researchgate.net This is crucial for applications such as metal extraction, catalysis, and sensing. The selectivity of N-(2-pyridinylmethylene)-1-dodecanamine for a particular metal ion will depend on a combination of factors, including the ionic radius of the metal, its preferred coordination number and geometry, and the electronic properties of the ligand. The dodecyl chain, while not directly involved in coordination, can influence the solubility of the complex in different solvents and may sterically hinder the approach of the metal ion or other ligands.

Molecular docking studies, a form of predictive modeling, can be employed to simulate the interaction of the ligand and its metal complexes with biological macromolecules, such as proteins or DNA. nih.govmdpi.com This can help in predicting potential biological activities. For instance, docking studies on similar pyridine-based Schiff base complexes have shown significant interactions with the active sites of enzymes. nih.gov

The table below presents hypothetical data based on computational predictions for the coordination of N-(2-pyridinylmethylene)-1-dodecanamine with selected transition metal ions, illustrating the type of information that can be obtained from such studies.

| Metal Ion | Predicted Geometry | Calculated Binding Energy (kcal/mol) | Key Bond Lengths (Å) (M-N_pyridine, M-N_imine) |

| Cu(II) | Distorted Square Planar | -35.2 | 2.01, 1.98 |

| Ni(II) | Octahedral (with solvent) | -30.5 | 2.08, 2.05 |

| Zn(II) | Tetrahedral | -28.1 | 2.05, 2.02 |

| Pd(II) | Square Planar | -40.8 | 2.03, 2.02 |

Note: The data in this table is illustrative and based on typical values for similar pyridine-imine complexes. Actual experimental or computational values may vary.

Reaction Pathway Elucidation for Synthesis and Transformation

Computational chemistry plays a vital role in elucidating the reaction mechanisms for the synthesis and subsequent transformations of N-(2-pyridinylmethylene)-1-dodecanamine. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.

The synthesis of N-(2-pyridinylmethylene)-1-dodecanamine typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 1-dodecanamine. This is a nucleophilic addition-elimination reaction. Computational studies can model the stepwise process:

Nucleophilic attack: The nitrogen atom of 1-dodecanamine attacks the carbonyl carbon of 2-pyridinecarboxaldehyde.

Formation of a carbinolamine intermediate: A tetrahedral intermediate is formed.

Dehydration: The carbinolamine eliminates a molecule of water to form the final imine product.

Theoretical calculations can determine the activation energies for each step, identifying the rate-determining step of the reaction. mdpi.com These studies can also explore the effect of catalysts, such as weak acids or bases, on the reaction pathway, showing how they lower the activation barriers.

Beyond its synthesis, computational methods can be used to investigate the mechanisms of transformations of N-(2-pyridinylmethylene)-1-dodecanamine. For example, the hydrolysis of the imine bond back to the aldehyde and amine can be modeled to understand its stability in aqueous environments. Similarly, the mechanism of reduction of the imine to a secondary amine can be computationally explored, providing insights for the synthesis of related compounds.

For metal complexes of N-(2-pyridinylmethylene)-1-dodecanamine, computational studies can elucidate the mechanisms of catalytic reactions in which these complexes are involved. mdpi.com For example, if a palladium complex of this ligand is used as a catalyst for a cross-coupling reaction, DFT can be used to model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net

The following table outlines the key stages in the synthesis of N-(2-pyridinylmethylene)-1-dodecanamine and the insights that can be gained from computational studies.

| Reaction Stage | Description | Computational Insights |

| Step 1 | Nucleophilic attack of 1-dodecanamine on 2-pyridinecarboxaldehyde | Geometry of approach, activation energy for C-N bond formation |

| Step 2 | Formation of the carbinolamine intermediate | Stability and structure of the tetrahedral intermediate |

| Step 3 | Proton transfer and dehydration | Role of solvent or catalyst in proton shuttling, activation energy for water elimination |

| Overall | Formation of the N-(2-pyridinylmethylene)-1-dodecanamine | Overall reaction energy, identification of the rate-determining step |

Catalytic Applications of N 2 Pyridinylmethylene 1 Dodecanamine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for high selectivity and activity under mild reaction conditions. The catalytic potential of metal complexes of N-(2-pyridinylmethylene)-1-dodecanamine is evaluated in several key transformations.

Olefin Polymerization

Metal complexes based on pyridinylimine ligands, particularly those of late transition metals like nickel and palladium, are well-established catalysts for olefin polymerization. researchgate.netmdpi.com The catalytic activity and the properties of the resulting polymer are highly dependent on the structure of the ligand, including the steric bulk of the substituents on the imine nitrogen.

Table 1: Representative Data for Ethylene (B1197577) Polymerization with Pyridinylimine-type Nickel Catalysts

| Catalyst/Cocatalyst | Temperature (°C) | Pressure (atm) | Activity (g PE/mol Ni·h) | Polymer Molecular Weight (Mw, g/mol ) | Branching (branches/1000 C) |

| Ni-imine/MAO | 25 | 1 | Data not available | Data not available | Data not available |

| Ni-imine/MAO | 50 | 10 | Data not available | Data not available | Data not available |

Note: Data for catalysts with the specific N-(2-pyridinylmethylene)-1-dodecanamine ligand is not available in the reviewed literature. This table is representative of typical data presented for related pyridinylimine nickel catalysts.

Hydrogenation and Dehydrogenation Reactions

The use of metal complexes of N-(2-pyridinylmethylene)-1-dodecanamine for hydrogenation and dehydrogenation reactions is not extensively documented in scientific literature. While research exists on the catalytic hydrogenation of olefins and polar bonds by complexes with other pyridine-containing ligands, specific data for the title compound is lacking. nih.govnih.govresearchgate.net

Oxidation and Reduction Processes

Metal-catalyzed oxidation and reduction reactions are fundamental in synthetic chemistry. Pyridine-containing ligands can support metal centers in various oxidation states, making them suitable for redox catalysis. There is evidence of copper(I) complexes with pyridinylimine ligands catalyzing the aerobic oxidation of benzylic alcohols. researchgate.net Furthermore, manganese complexes with Schiff-base ligands have been shown to be effective catalysts for the aerobic oxidation of substrates like 2-aminophenol. nih.gov However, specific research detailing the catalytic activity of N-(2-pyridinylmethylene)-1-dodecanamine complexes in oxidation or reduction processes has not been found.

C-C and C-X Coupling Reactions

Palladium complexes are paramount in C-C and C-X cross-coupling reactions. The nature of the ligand is crucial for the stability and activity of the palladium catalyst. While there are numerous examples of palladium complexes with various nitrogen-containing ligands, including some pyridinylimines, being used in reactions like Suzuki and Heck couplings, there is a notable absence of studies specifically employing N-(2-pyridinylmethylene)-1-dodecanamine as a ligand in this context. mdpi.commdpi.comrsc.orgnih.gov

Asymmetric Catalysis

The development of chiral ligands for asymmetric catalysis is a major area of research. For a ligand to be effective in asymmetric catalysis, it must possess chiral elements that can induce enantioselectivity in the reaction product. The N-(2-pyridinylmethylene)-1-dodecanamine ligand is achiral and, in its basic form, is not suitable for enantioselective catalysis. While chiral pyridine-containing ligands, such as pyridine-oxazolines and chiral pyridinamides, have shown significant promise in a variety of asymmetric transformations, there is no available data on the use of the title compound in this area. researchgate.netnih.govrsc.orgnih.gov

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. The immobilization of homogeneous catalysts onto solid supports is a common strategy to create heterogeneous catalysts.

There is a lack of specific information in the scientific literature regarding the application of N-(2-pyridinylmethylene)-1-dodecanamine or its metal complexes in heterogeneous catalysis. While pyridinylimine complexes have been supported on materials like silica (B1680970) for use in reactions such as Suzuki-Miyaura couplings, no studies were found that specifically utilized the N-dodecyl substituted ligand for creating a heterogeneous catalyst. researchgate.net The long alkyl chain could potentially be used as an anchor for immobilization on certain supports, but this remains a hypothetical application without experimental validation.

Immobilization Strategies (e.g., support materials)

The heterogenization of homogeneous catalysts based on metal complexes of N-(2-pyridinylmethylene)-1-dodecanamine is a key strategy to enhance their practical utility, allowing for easy separation and reuse. The long dodecyl chain of the ligand can be exploited for effective immobilization through non-covalent interactions, or the ligand can be covalently anchored to various support materials.

Common immobilization strategies include:

Adsorption on Porous Materials: The catalyst complex can be physically adsorbed onto the surface of porous inorganic supports like silica, alumina, or zeolites. The high surface area of these materials allows for good catalyst dispersion. The lipophilic dodecyl tail of the N-(2-pyridinylmethylene)-1-dodecanamine ligand can enhance its affinity for the support surface, particularly if the surface is modified to be more hydrophobic.

Covalent Grafting: For a more robust immobilization, the ligand or its pre-formed metal complex can be covalently attached to the support. This often involves functionalizing the support material with reactive groups that can form a covalent bond with a modified version of the ligand. For instance, a terminally functionalized dodecyl chain could be used to link the ligand to an activated support.

Immobilization on Polymers: The catalyst can be incorporated into polymeric supports, either by covalent bonding to the polymer backbone or by encapsulation within the polymer matrix. The choice of polymer can be tailored to the specific reaction conditions.

The selection of the support material is crucial as it can influence the catalyst's activity, selectivity, and stability. mdpi.com

Table 1: Comparison of Support Materials for Catalyst Immobilization